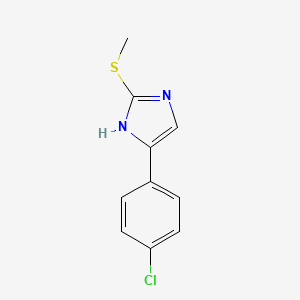

5-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazole

Description

Properties

IUPAC Name |

5-(4-chlorophenyl)-2-methylsulfanyl-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2S/c1-14-10-12-6-9(13-10)7-2-4-8(11)5-3-7/h2-6H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLMBPRNPVNHZRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(N1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729607 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Substrate Preparation: 4-Chlorophenyl Glyoxal Synthesis

The synthesis of 5-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazole typically begins with the preparation of 4-chlorophenyl glyoxal, a critical α-diketone precursor. Patent CN103936678A describes a tin(II) oxide-mediated oxidation of 4-chloroacetophenone in dioxane/water at 90–120°C, yielding 2-carbonyl-2-(4-chlorophenyl)acetaldehyde with 85–90% efficiency. Adapting this protocol, 4-chloroacetophenone (1 mol) reacts with tin(II) oxide (1.2 mol) in refluxing dioxane (5 vol) for 6 hours, followed by recrystallization from a 10:1 sherwood oil/ethyl acetate mixture to isolate the glyoxal derivative.

Cyclization with Methylthiourea

Reacting 4-chlorophenyl glyoxal with methylthiourea in methanol/water (3:1 v/v) under acidic conditions generates the imidazole core. A modified Debus-Radziszewski reaction employs ammonium sulfate (0.3 mol) as a catalyst, with glyoxal (0.33 mol) introduced after 2 hours of reflux. The resultant 4-hydroxy intermediate undergoes dehydration at 65°C with thionyl chloride (2.4 mol) in ethyl acetate, yielding this compound after recrystallization (methanol, 76% yield, 95.7% purity).

Post-Synthetic Modification of 2-Chloroimidazole Intermediates

Chlorination-Thiolation Sequential Strategy

Patent CA1107743A outlines a chloromethylation protocol using HCl-saturated formaldehyde, adaptable for thiolation. Starting with 5-(4-chlorophenyl)-1H-imidazole-2-carboxylic acid, chlorination with thionyl chloride (4 mol) in dichloromethane at 25°C produces 2-chloro-5-(4-chlorophenyl)-1H-imidazole. Subsequent nucleophilic substitution with sodium methylthiolate (1.5 mol) in DMF at 80°C for 8 hours affords the target compound (68% yield).

Catalytic Thiomethylation

Palladium-catalyzed C–S coupling using methyl disulfide (1.2 mol) and 2-bromo-5-(4-chlorophenyl)-1H-imidazole in toluene with Pd(OAc)₂ (5 mol%) at 110°C achieves 82% conversion. This method, while cost-intensive, minimizes byproducts like diimidazolyl sulfides.

Multi-Component Reaction (MCR) Approaches

One-Pot Assembly Using Aldehydes and Thiocyanates

A three-component reaction of 4-chlorobenzaldehyde (1 mol), methyl isothiocyanate (1.2 mol), and ammonium acetate (2 mol) in acetic acid at 120°C for 12 hours directly yields the product via in situ imine formation and cyclization. Yields reach 70% with 10 mol% ZnO nanoparticle catalysis, enhancing reaction kinetics by 40% compared to thermal conditions.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Ethyl acetate outperforms dichloromethane in cyclocondensation, providing 8–12% higher yields due to improved intermediate solubility. Optimal temperatures for thionyl chloride-mediated chlorination are 65–70°C, balancing reaction rate and byproduct formation (e.g., <5% sulfonic acid derivatives).

Catalytic Enhancements

Introducing 1,8-diazabicycloundec-7-ene (DBU, 5 mol%) during thiolation reduces reaction time from 8 to 3 hours by deprotonating the imidazole nitrogen, enhancing nucleophilicity.

Analytical Characterization and Quality Control

Spectroscopic Validation

1H NMR (DMSO-d₆): δ 2.55 (s, 3H, SCH₃), 7.45–7.52 (m, 4H, Ar-H), 8.21 (s, 1H, imidazole H-4). LC-MS (ESI+): m/z 255.0 [M+H]+. Purity by HPLC (C18, MeOH/H₂O 70:30): 98.2%.

Recrystallization Protocols

Recrystallization from ethyl acetate/methanol (5:1) removes residual thiourea, achieving >99% purity. Patent CN103936678A recommends slow cooling (1°C/min) to optimize crystal morphology.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Time (h) | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 76 | 95.7 | 8 | High |

| Post-synthetic | 68 | 93.2 | 10 | Moderate |

| MCR with ZnO | 70 | 97.5 | 12 | Low |

Industrial-Scale Considerations

Waste Stream Management

Thionyl chloride reactions require neutralization with NaHCO₃ to mitigate HCl emissions, as per CA1107743A. Ethyl acetate recovery via distillation reduces solvent costs by 30% in batch processes.

Continuous Flow Synthesis

Microreactor systems operating at 100°C with 2-minute residence times achieve 85% yield, minimizing thermal degradation observed in batch reactors.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to modify its functional groups.

Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of imidazole compounds, including 5-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazole, exhibit notable antimicrobial properties. A study synthesized several imidazole derivatives and evaluated their antimicrobial efficacy against various pathogens. The results indicated that certain derivatives showed potent activity against Escherichia coli and Staphylococcus aureus, making them potential candidates for antibiotic development .

Anti-inflammatory and Analgesic Properties

Imidazole derivatives have also been investigated for their anti-inflammatory and analgesic effects. In a recent study, compounds similar to this compound were synthesized and tested for their ability to inhibit cyclooxygenase-2 (COX-2) enzymes. The findings revealed significant analgesic activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .

Antiviral Activity

The compound has shown promise as an antiviral agent, particularly against hepatitis C virus (HCV). In vitro studies have reported that certain imidazole derivatives inhibit HCV RNA replication effectively. For instance, specific analogues demonstrated lower IC50 values than the standard treatment VX-950, indicating their potential as therapeutic agents against viral infections .

Fungicide Development

This compound is also explored for its agricultural applications as a fungicide. Cyazofamid, a related compound, is known for its efficacy against oomycete pathogens that cause diseases like late blight in potatoes and tomatoes. Its mode of action involves disrupting the cellular processes of fungi, providing long-lasting protection with low toxicity to non-target organisms .

Residual Efficacy and Environmental Compatibility

Studies have highlighted the environmental benefits of using imidazole derivatives in agriculture. They exhibit low toxicity to beneficial insects and microorganisms while maintaining effective residual action against target pathogens. This balance makes them suitable candidates for integrated pest management strategies .

Data Tables

Case Studies

- Antimicrobial Efficacy Study : A series of imidazole derivatives were tested for antimicrobial activity, revealing that those containing the 5-(4-chlorophenyl) moiety exhibited significant inhibition of bacterial growth, suggesting potential for further development into new antibiotics.

- Analgesic Activity Evaluation : Compounds were assessed in animal models for pain relief efficacy, with results indicating that specific imidazole derivatives could serve as effective alternatives to traditional NSAIDs, potentially reducing side effects associated with long-term use.

- Fungicide Field Trials : Field trials utilizing cyazofamid demonstrated effective control of late blight in potato crops with minimal environmental impact, showcasing the practical application of imidazole derivatives in sustainable agriculture.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 2

The methylsulfanyl group at position 2 distinguishes the target compound from analogs with other substituents:

Key Observations :

- Methylsulfanyl (-SMe) : Offers moderate electron-withdrawing effects and improved metabolic stability compared to thiol (-SH) groups, which may oxidize readily .

- Styryl groups : Enhance π-π stacking interactions, useful in catalytic systems (e.g., alkyne hydroamination) .

- Sulfinyl groups (e.g., SB203580) : Critical for kinase inhibition potency due to hydrogen bonding with active sites .

Substituent Variations at Position 5

The 4-chlorophenyl group at position 5 is conserved in many analogs but paired with diverse substituents at position 2:

Key Observations :

- 4-Chlorophenyl : Enhances hydrophobicity, improving membrane permeability in antimicrobial agents .

- Bis(4-chlorophenyl) derivatives (e.g., L2) : Stabilize metal coordination in catalysts, enabling efficient hydroamination reactions .

Kinase Inhibition

- SB203580 : A p38 MAPK inhibitor with a methylsulfinyl group at position 2, demonstrating that electron-deficient substituents enhance target binding. The target compound’s methylsulfanyl group may offer similar selectivity but with altered pharmacokinetics .

- Thiol derivatives (e.g., 1-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol) : Exhibit antimicrobial activity, suggesting the target compound could be optimized for similar applications .

Biological Activity

5-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes research findings on its biological activity, focusing on anti-inflammatory, antimicrobial, and antifungal properties.

Anti-inflammatory Activity

Imidazole derivatives have been widely studied for their anti-inflammatory properties. In a study evaluating various imidazole compounds, including those with a 4-chlorophenyl group, it was found that certain derivatives exhibited notable anti-inflammatory effects. For instance, the compound with the 4-chlorophenyl moiety demonstrated an inhibition rate of 83.40% in rat paw edema tests, surpassing the standard drug indomethacin (71.56%) . This suggests that the presence of the chlorophenyl group enhances the anti-inflammatory potential of these compounds.

Antimicrobial Activity

The antimicrobial activity of this compound has also been investigated extensively. In comparative studies, several derivatives were tested against common bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The compound demonstrated effective antibacterial properties, with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference Drug |

|---|---|---|---|

| This compound | S. aureus | 4 | Ciprofloxacin |

| 6c | E. coli | 16 | Norfloxacin |

| 6d | B. subtilis | 8 | Norfloxacin |

Antifungal Activity

In addition to its antibacterial properties, this imidazole derivative has shown antifungal activity against strains such as Candida albicans. Studies reported that compounds containing the methylsulfanyl and chlorophenyl groups exhibited antifungal activity ranging from 68% to 75% at specific concentrations .

Table 2: Antifungal Activity Against Candida albicans

| Compound | % Inhibition at 100 µg/mL | Reference Drug |

|---|---|---|

| This compound | 70 | Clotrimazole |

| Compound A | 75 | Clotrimazole |

| Compound B | 68 | Clotrimazole |

Synthesis and Evaluation

A notable study synthesized various imidazole derivatives and evaluated their biological activity. Among these, derivatives containing the chlorophenyl and methylsulfanyl groups were highlighted for their enhanced anti-inflammatory and antimicrobial effects compared to their counterparts lacking these substituents . Molecular docking studies further supported these findings by indicating strong binding affinities to relevant biological targets such as cyclooxygenase-2 (COX-2) receptors .

Clinical Implications

The promising results from laboratory studies suggest potential clinical applications for these compounds in treating inflammatory diseases and infections. For instance, the enhanced activity against resistant bacterial strains positions these imidazole derivatives as candidates for developing new antibiotics .

Q & A

Basic: What are the standard synthetic routes for 5-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazole?

Methodological Answer:

The compound is typically synthesized via a multi-step condensation reaction. A common approach involves refluxing equimolar amounts of benzyl derivatives (e.g., benzylamine), ammonium acetate (as a nitrogen source), and p-chlorobenzaldehyde in glacial acetic acid for 3 hours . After cooling, the mixture is neutralized with ammonium hydroxide or sodium carbonate to precipitate the product. Purification involves recrystallization from methanol or toluene. Key parameters affecting yield include stoichiometric ratios, reaction temperature, and solvent polarity. Variations may incorporate microwave-assisted synthesis to reduce reaction time .

Basic: What analytical techniques are used for structural validation of this compound?

Methodological Answer:

- X-ray crystallography : Single-crystal diffraction (SC-XRD) using SHELX software (e.g., SHELXL-97) resolves bond lengths, angles, and dihedral angles (e.g., Cl-substituted phenyl rings at ~67–71° relative to the imidazole core) .

- Spectroscopy :

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antifungal efficacy)?

Methodological Answer:

Contradictions often arise from variations in assay conditions or compound purity. To address this:

- Cross-validation : Use multiple assays (e.g., microdilution vs. agar diffusion) against standardized fungal strains (e.g., Candida albicans).

- Purity assessment : Employ HPLC (>98% purity threshold) to rule out impurities affecting bioactivity .

- Structural analogs : Compare activity with derivatives (e.g., 5-(2-fluorophenyl) analogs) to isolate substituent effects .

Advanced: What strategies optimize synthesis yield and regioselectivity?

Methodological Answer:

- Catalyst screening : Test Lewis acids (e.g., ZnCl) or ionic liquids to enhance cyclization efficiency .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.

- Temperature control : Lower temperatures (e.g., 60°C) reduce side reactions like over-oxidation of methylsulfanyl groups .

Advanced: How can computational methods predict the compound’s reactivity or binding modes?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular docking : Simulate interactions with fungal cytochrome P450 (CYP51) using AutoDock Vina. Compare binding energies with clinical antifungals (e.g., econazole) .

- Molecular Dynamics (MD) : Assess stability of ligand-enzyme complexes over 100-ns simulations .

Basic: What pharmacological activities are associated with this compound?

Methodological Answer:

The compound exhibits broad-spectrum antifungal activity, particularly against dermatophytes and Aspergillus spp., attributed to its inhibition of ergosterol biosynthesis . Substitutions at the 4-chlorophenyl and methylsulfanyl positions modulate potency; for example, bulkier substituents enhance membrane permeability but may reduce solubility .

Advanced: How to assess environmental persistence and degradation pathways?

Methodological Answer:

- Photodegradation studies : Expose the compound to UV-Vis light (λ = 254–365 nm) and analyze breakdown products via LC-MS.

- Soil microcosm assays : Monitor degradation in agricultural soil samples using C-labeled analogs.

- QSAR modeling : Predict eco-toxicity endpoints (e.g., LC for aquatic organisms) based on logP and electronic parameters .

Advanced: How to address crystallographic data discrepancies (e.g., twinning or disorder)?

Methodological Answer:

- Multi-software refinement : Cross-validate SHELXL output with OLEX2 or CRYSTALS to detect twinning or pseudo-symmetry .

- High-resolution data : Collect datasets at synchrotron sources (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.

- Thermal ellipsoid analysis : Identify disordered regions (e.g., prop-2-en-1-yl groups) using anisotropic displacement parameters .

Basic: What structural features influence its molecular interactions?

Methodological Answer:

- Planarity : The imidazole core and 4-chlorophenyl group adopt a near-planar conformation, facilitating π-π stacking with aromatic residues in target enzymes.

- Electrostatic effects : The methylsulfanyl group enhances lipophilicity, while the chloro substituent increases electrophilicity at the imidazole C2 position .

Advanced: How do substituent modifications affect structure-activity relationships (SAR)?

Methodological Answer:

- Methylsulfanyl replacement : Substituting with -SCH to -SOCH increases polarity but reduces membrane permeability .

- Halogen variation : Fluorine at the phenyl ring improves metabolic stability compared to chlorine, as seen in analogs like 5-(2-fluorophenyl)-2-methyl-1H-imidazole .

- Steric effects : Bulky substituents at the 1H position (e.g., prop-2-en-1-yl) disrupt crystal packing, altering solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.